molecular formula C14H13NO4 B6391217 3-(2,4-Dimethoxyphenyl)picolinic acid CAS No. 1258633-25-8

3-(2,4-Dimethoxyphenyl)picolinic acid

Cat. No.: B6391217
CAS No.: 1258633-25-8
M. Wt: 259.26 g/mol
InChI Key: LVWFKMYESPNMNA-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. It is characterized by the presence of a picolinic acid moiety substituted with a 2,4-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxyphenyl)picolinic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with picolinic acid under specific conditions. One common method involves the use of ethanol and sodium hydroxide as solvents and catalysts, respectively . The reaction proceeds through the formation of an intermediate chalcone, which is then cyclized to yield the desired picolinic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, metal-organic frameworks (MOFs) such as UiO-66(Zr)-N(CH2PO3H2)2 have been employed as catalysts to facilitate the synthesis of picolinic acid derivatives under ambient conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-Dimethoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antiviral and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit viral replication and modulate immune responses, making it a potential candidate for antiviral therapies .

Comparison with Similar Compounds

    Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position.

Uniqueness: 3-(2,4-Dimethoxyphenyl)picolinic acid is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This substitution can enhance its binding affinity to specific molecular targets and improve its solubility and stability in various solvents.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-9-5-6-10(12(8-9)19-2)11-4-3-7-15-13(11)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFKMYESPNMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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